1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine
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Overview
Description
1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine can be synthesized through the reaction of cyclobutylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with a phenyl derivative, such as 3-bromophenol, in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The aziridine moiety can be oxidized to form an aziridine N-oxide.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Aziridine N-oxide derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The aziridine moiety may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Aziridine derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2,3-dicarboxylic acid.
Uniqueness: 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine is unique due to the combination of its structural features, including the aziridine and pyrrolidine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-10-18(9-1)15-7-4-8-17(11-15)20-13-16-12-19(16)14-5-3-6-14/h4,7-8,11,14,16H,1-3,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPKRJUHXPKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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